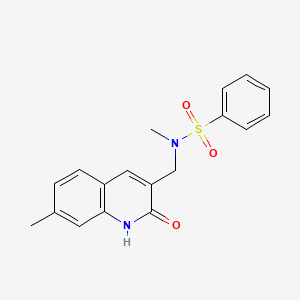
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide, also known as 3-Hydroxy-7-methyl-N-(phenylmethyl)-4-benzenesulphonamidoquinoline-2-carboxamide, is a chemical compound with potential applications in scientific research. This molecule is a derivative of quinoline, which is a heterocyclic aromatic compound that has been extensively studied for its biological activities.
作用机制
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is not fully understood yet. However, it is believed that this compound exerts its biological activities by interacting with specific targets in the cells. Quinoline derivatives are known to interact with DNA, RNA, and proteins, which are essential components of the cells. Therefore, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide may exert its biological activities by modulating the function of these targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide have not been extensively studied yet. However, quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Therefore, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide may exhibit similar activities.
实验室实验的优点和局限性
One of the advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide in lab experiments is its potential to be a lead compound for the development of new drugs with improved efficacy and safety profiles. Another advantage is its novelty, which makes it an interesting compound to study. However, one of the limitations is the lack of extensive studies on its biological activities, which makes it difficult to predict its potential applications.
未来方向
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide. One direction is to study its biological activities, including its antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Another direction is to investigate its mechanism of action and its interaction with specific targets in the cells. Furthermore, the development of new derivatives based on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide may lead to the discovery of new drugs with improved efficacy and safety profiles. Finally, the study of the structure-activity relationship of quinoline derivatives may provide insights into the design of new compounds with specific biological activities.
合成方法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide can be achieved by reacting 2-hydroxy-7-methylquinoline-3-carbaldehyde with N-methylbenzenesulfonamide in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction, where the aldehyde group of the quinoline derivative reacts with the amine group of the sulfonamide to form an imine intermediate. The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final product is obtained by sulfonating the amine group using a suitable sulfonating agent such as chlorosulfonic acid.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has potential applications in scientific research, particularly in the field of medicinal chemistry. Quinoline derivatives have been extensively studied for their biological activities, including their antimicrobial, antiviral, anticancer, and anti-inflammatory properties. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is a novel quinoline derivative that has not been extensively studied yet. Therefore, it has the potential to be a lead compound for the development of new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
N-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-13-8-9-14-11-15(18(21)19-17(14)10-13)12-20(2)24(22,23)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCRIYXTGGSUPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


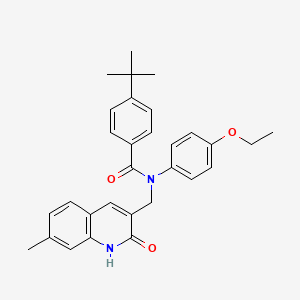


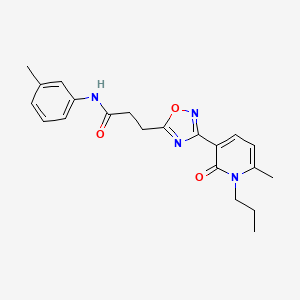
![N-(5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7713105.png)

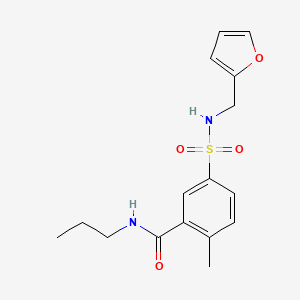
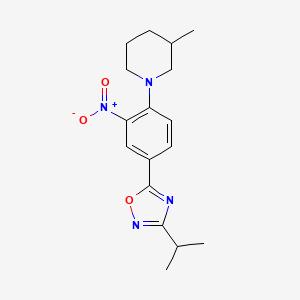
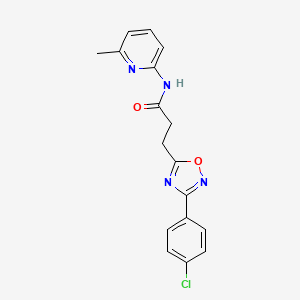
![1-[1-(4-ethoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B7713133.png)

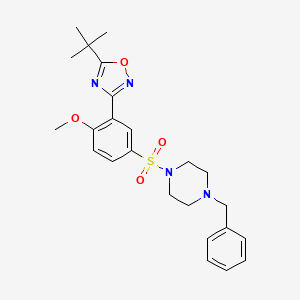
![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)